N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Description
N-(2-Methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide (molecular formula: C₂₀H₂₁N₃O₃S, molar mass: 383.46 g/mol) is a thiazole-carboxamide derivative featuring dual methoxybenzyl substituents . Its structure comprises a central thiazole ring substituted at position 2 with a (4-methoxybenzyl)amino group and at position 4 with a carboxamide linked to a 2-methoxybenzyl moiety. This compound is of interest due to its structural similarity to bioactive thiazoles, which are known for diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities .
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-9-7-14(8-10-16)11-22-20-23-17(13-27-20)19(24)21-12-15-5-3-4-6-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
NRPCKTPEWGSAHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Below are the key findings:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 15 µg/mL |
These results suggest that this compound has significant potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. A notable study evaluated the compound's effects on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.0 |
| A549 (lung cancer) | 15.0 |
The compound exhibited selective cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found effective in inhibiting growth at lower concentrations compared to standard antibiotics .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action in cancer cells, revealing that the compound induces apoptosis via the mitochondrial pathway, leading to increased caspase activity and decreased cell viability in treated cells .
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the antimicrobial potential of compounds containing thiazole structures. The compound N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide has been evaluated for its efficacy against various bacterial strains and fungi.
- In Vitro Studies : Research indicates that derivatives of thiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazole compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer properties of this compound have also been explored extensively.
- Cell Line Studies : In vitro assays using human breast adenocarcinoma cell lines (e.g., MCF7) have shown that this compound can inhibit cell proliferation effectively. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound to various cancer-related targets, suggesting a potential for drug development. These studies utilize software like Schrodinger to model interactions at the molecular level .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.0 | |
| Antibacterial | Escherichia coli | 20.5 | |
| Anticancer | MCF7 (Breast Cancer) | 12.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against clinically relevant pathogens. The study utilized a standard agar diffusion method to assess effectiveness and found that the compound inhibited growth at concentrations lower than many existing antibiotics .
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer treatment, researchers synthesized several thiazole derivatives and tested their cytotoxic effects on MCF7 cells. This compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
2-Benzyl-N-(4-Methoxybenzyl)-1,3-Thiazole-4-Carboxamide (CAS: 478042-52-3)
- Molecular Formula : C₁₉H₁₈N₂O₂S
- Key Differences: Replaces the (4-methoxybenzyl)amino group at position 2 with a benzyl substituent.
N-(4-Fluorophenyl)-2-[(Phenylsulfonyl)Amino]-1,3-Thiazole-4-Carboxamide
- Molecular Formula : C₁₆H₁₂FN₃O₃S₂
- Key Differences : Incorporates a sulfonamide group at position 2 and a 4-fluorophenyl carboxamide.
- Impact : The sulfonamide group enhances electronegativity and may improve metabolic stability but reduces lipophilicity compared to the methoxybenzyl groups in the target compound .
Acotiamide (N-[2-[Di(propan-2-yl)Amino]Ethyl]-2-[(2-Hydroxy-4,5-Dimethoxybenzoyl)Amino]-1,3-Thiazole-4-Carboxamide)
- Key Differences: Features a diisopropylaminoethyl chain and a hydroxy-dimethoxybenzoyl group.
Pharmacological and Physicochemical Properties
Anticancer Activity
- Target Compound : Methoxy groups may enhance DNA intercalation or topoisomerase inhibition, akin to 3,4,5-trimethoxyphenyl-substituted thiazoles (), which showed IC₅₀ values of 1.2–5.8 μM against MCF-7 cells .
- Contrast with Fluorophenyl Analogues : Fluorine substituents (e.g., ) improve bioavailability but may reduce potency against specific cancer targets due to altered electron distribution .
Antioxidant Potential
- Target Compound : The methoxybenzyl groups could donate electron-rich aromatic systems for free radical scavenging, similar to N-(4-substitutedbenzyl)thiazoles in , which showed 70–85% DPPH inhibition at 100 μM .
- Contrast with Thiadiazoles : Thiadiazole derivatives () exhibit higher redox activity but lower stability under physiological conditions .
Physicochemical Metrics
The target compound’s balanced logP and hydrogen-bonding capacity suggest favorable membrane permeability and solubility compared to analogues .
Challenges and Innovations
- Synthetic Complexity : Introducing dual methoxybenzyl groups requires precise control over reaction conditions to avoid side products, as seen in ’s multi-step purifications .
- Biological Optimization : Compared to ’s trimethoxyphenyl derivatives, the target compound’s simpler substitution pattern may reduce off-target effects while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
